molecular formula C13H15BClF3O3 B13124591 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13124591
M. Wt: 322.52 g/mol
InChI Key: MKQCUYUNHYCSLJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki–Miyaura coupling reactions. Its tetramethyl-1,3,2-dioxaborolane moiety provides enhanced stability compared to other boronic acids, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C13H15BClF3O3

Molecular Weight

322.52 g/mol

IUPAC Name

2-[3-chloro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-10(9(15)7-8)19-13(16,17)18/h5-7H,1-4H3

InChI Key

MKQCUYUNHYCSLJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)Cl

Origin of Product

United States

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